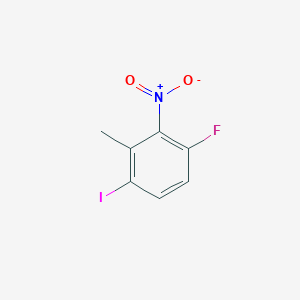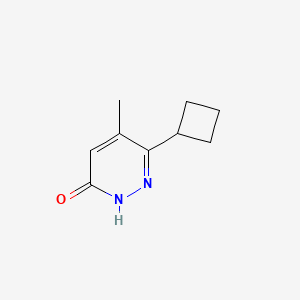
6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one
Overview
Description
6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one is a derivative of pyridazin-3 (2H)-ones . Pyridazin-3 (2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .
Synthesis Analysis
The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for highly functionalized compounds . It’s a part of the pyridazine and pyridazinone heterocycles, which are known for their wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer effects. The compound’s structure allows for the creation of derivatives with diverse biological activities, making it a valuable asset in drug discovery programs.
Pharmacology
Pharmacologically, 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one is explored for its potential in drug design and synthesis . Its derivatives have been studied for their bioavailability and interaction with biological targets such as cyclooxygenase-2 (COX-2) enzymes, which are crucial in the development of anti-inflammatory drugs .
Biology
In biology, the compound’s unique structure and properties make it an intriguing material for studying biological processes . It can be used to develop novel pharmaceuticals that interact with various biological pathways, potentially leading to new treatments for diseases.
Chemistry
From a chemical perspective, the compound is used to study reaction mechanisms and synthesis processes . Its cyclobutyl group can be involved in various chemical reactions, providing insights into the reactivity and stability of cyclic compounds .
Biotechnology
In biotechnology, 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one and its derivatives are used as molecular probes or building blocks for more complex compounds. These compounds can be engineered to possess specific properties for applications in genetic engineering, enzyme design, and other areas of biotechnological research .
Materials Science
Lastly, in materials science, the compound’s derivatives can be utilized to create new materials with desirable properties such as increased strength, flexibility, or chemical resistance. Its molecular structure can influence the physical properties of the materials, leading to innovations in this field .
Future Directions
properties
IUPAC Name |
3-cyclobutyl-4-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-8(12)10-11-9(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZRHMIKTXTZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN=C1C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)
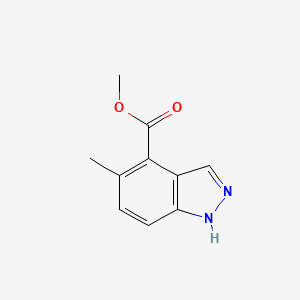
![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)
amine](/img/structure/B1492348.png)
![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)
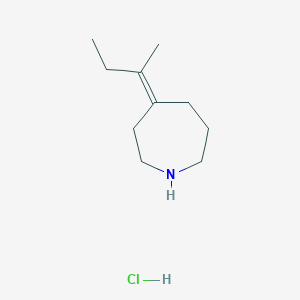
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrazine](/img/structure/B1492353.png)
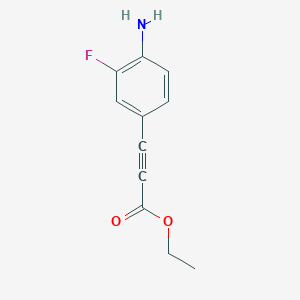
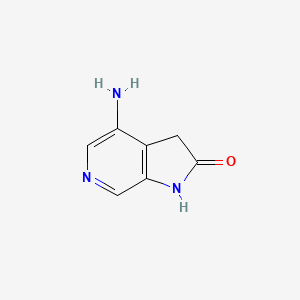
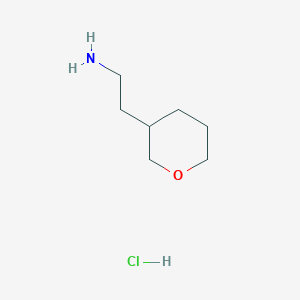
![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)
